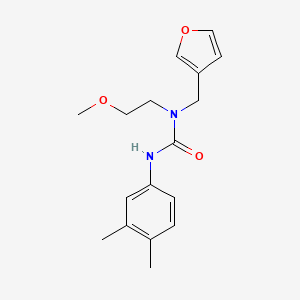
3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methyl groups, a furan ring attached via a methylene bridge, and an ethylurea moiety with a methoxy group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethylaniline and furan-3-carboxaldehyde.
Reaction Steps:
Formation of Schiff Base: The amine group of 3,4-dimethylaniline reacts with furan-3-carboxaldehyde to form a Schiff base.
Reduction: The Schiff base undergoes reduction, often using sodium cyanoborohydride, to form the corresponding amine.
Urea Formation: The resulting amine is then reacted with methoxyethyl isocyanate to form the final urea derivative.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reduction: The furan ring can be reduced to a dihydrofuran derivative.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones and hydroquinones.
Reduction Products: Dihydrofuran derivatives.
Substitution Products: Various substituted ureas.
Scientific Research Applications
This compound has diverse applications across multiple scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with specific enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: Modulates signaling pathways such as NF-κB and MAPK, which are crucial in the regulation of inflammation and oxidative stress.
Comparison with Similar Compounds
3-(3,4-Dimethylphenyl)urea: Lacks the furan and methoxyethyl groups.
1-(Furan-3-ylmethyl)urea: Lacks the phenyl and methoxyethyl groups.
2-Methoxyethylurea: Lacks the phenyl and furan groups.
Uniqueness: 3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is unique due to its combination of structural elements, which confer distinct chemical and biological properties compared to its similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-4-5-16(10-14(13)2)18-17(20)19(7-9-21-3)11-15-6-8-22-12-15/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQIDOLXFBSQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
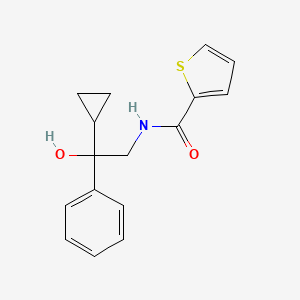
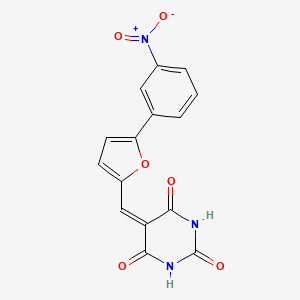
![2-iodo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2885601.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2885605.png)
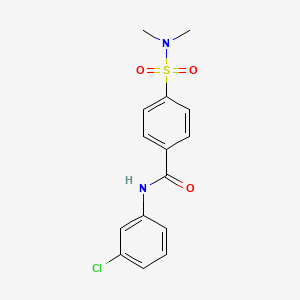
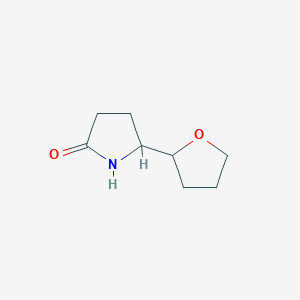
![4-fluoro-N'-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]benzohydrazide](/img/structure/B2885608.png)
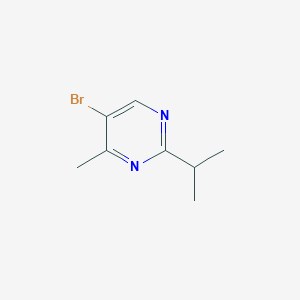
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2885612.png)
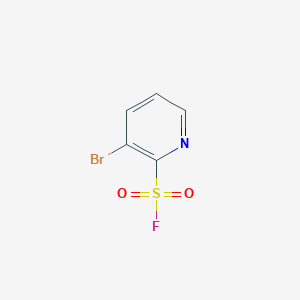
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2885616.png)
![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2885617.png)
